molecular formula C12H9ClN6O B12937891 Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- CAS No. 61602-13-9

Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-

Cat. No.: B12937891
CAS No.: 61602-13-9
M. Wt: 288.69 g/mol
InChI Key: ALXKODDKOSTIEI-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- (hereafter referred to as Compound A), is a heterocyclic acetamide derivative featuring a fused imidazo[4,5-e]-1,2,4-triazine core substituted with a 4-chlorophenyl group. Its structure combines a nitrogen-rich aromatic system with an acetamide side chain, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

CAS No.

61602-13-9

Molecular Formula

C12H9ClN6O

Molecular Weight

288.69 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-7H-imidazo[4,5-e][1,2,4]triazin-6-yl]acetamide

InChI

InChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20)

InChI Key

ALXKODDKOSTIEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a triazole ring through cyclization with appropriate reagents. Finally, the acetamide group is introduced through a reaction with acetic anhydride .

Chemical Reactions Analysis

N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl] is characterized by its complex structure that includes an acetamide group and a chlorophenyl-substituted imidazotriazine ring. Its molecular formula is C14H12ClN5OC_{14}H_{12}ClN_5O with a molecular weight of approximately 301.73 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and potentially its bioavailability.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against Hepatitis C Virus (HCV). Research indicates that derivatives of imidazopyridines exhibit potent inhibitory effects on HCV replication. For instance, optimized analogues have demonstrated significant activity in vitro against HCV, showcasing the potential for developing new antiviral agents based on this scaffold .

Anti-cancer Potential

The compound has also been investigated for its anti-cancer properties. Heme oxygenase-1 (HO-1) inhibitors derived from acetamide structures have shown promise in cancer therapy by modulating oxidative stress pathways in cancer cells . The ability to inhibit HO-1 can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.

Osteoporosis Treatment

A notable application of related compounds is in the treatment of osteoporosis. A study identified a derivative as a novel inhibitor of osteoclast activity, which is crucial for bone resorption processes. This suggests that acetamide derivatives may play a role in managing bone density disorders by inhibiting excessive osteoclast activation .

Study on HCV Inhibition

A study published in Nature demonstrated that a series of imidazo derivatives effectively inhibited HCV replication in vitro. The lead compound exhibited an IC50 value in the low micromolar range, indicating strong antiviral activity .

Osteoclast Inhibition Research

In a preclinical model involving mice with induced osteoporosis, the administration of a related acetamide derivative resulted in significant reductions in bone resorption markers and improved bone mineral density compared to control groups .

Data Table: Summary of Applications

Application AreaMechanism of ActionReference
Antiviral ActivityInhibition of viral replication
Anti-cancerHO-1 inhibition; modulation of oxidative stress
Osteoporosis TreatmentInhibition of osteoclast activity

Mechanism of Action

The mechanism of action of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound disrupts the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit tumor growth is of significant interest .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Functional Groups Reference
Compound A Imidazo[4,5-e]-1,2,4-triazine 4-Chlorophenyl Acetamide
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) 1,2,3-Triazole Naphthalen-1-yloxy, 4-Chlorophenyl Acetamide, C=O, C-Cl
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide Chalcone-phenoxy 4-Chlorophenylacryloyl, Diphenyl Acetamide, C=O
N-(2-bromo-5-methoxyphenyl)acetamide Benzene 2-Bromo, 5-Methoxy Acetamide, C-Br, C-OCH3

Key Observations :

  • Heterocyclic Core : Compound A’s imidazo-triazine core distinguishes it from triazole (e.g., Compound 6 m) or chalcone-based acetamides (e.g., ). This core likely enhances π-π stacking interactions and metabolic stability compared to simpler aromatic systems.
  • Substituent Effects : The 4-chlorophenyl group in Compound A is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and target binding . Analogues like Compound 6 m incorporate bulkier substituents (e.g., naphthalenyloxy), which may improve membrane permeability but reduce solubility .

Biological Activity

Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- is a heterocyclic compound belonging to the class of triazines. Its unique structure includes a chlorophenyl group attached to an imidazo[4,5-e][1,2,4]triazin ring system and an acetamide group. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C₁₂H₉ClN₆O
  • Molecular Weight : 288.69 g/mol

The compound's synthesis typically involves multi-step organic reactions, often utilizing solvents like dichloromethane and catalysts such as palladium on carbon to enhance yields.

Biological Activity

The biological activity of Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- primarily revolves around its role as an inhibitor of specific kinases involved in cell signaling pathways. By binding to these kinases, the compound disrupts crucial signaling processes for cell growth and proliferation. This mechanism is particularly relevant in cancer research due to its potential to inhibit tumor growth.

The interaction of this compound with kinase proteins suggests that it may exhibit anticancer properties by inhibiting pathways essential for tumor development and progression. This action aligns with findings that highlight the importance of kinase inhibitors in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
5-Methyl-1H-pyrazoleStructureExhibits different biological activity
3-(pyridazin-4-yl)-5,6-dihydro-1,2,4-oxadiazineStructureFocused on phytopathogenic microorganisms
5-(hydroxy-methyl)-1,4-dimethyl-2-phenylpyrazolStructureDifferent target interactions

These compounds share some structural characteristics but differ significantly in their biological activities and potential applications. The unique combination of the imidazo[4,5-e][1,2,4]triazin framework and chlorophenyl substitution makes Acetamide particularly noteworthy in medicinal chemistry research.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profiles of Acetamide in various biological contexts:

  • Anticancer Activity : In vitro studies have demonstrated that Acetamide exhibits significant cytotoxic effects against several cancer cell lines (e.g., HepG2 and MCF-7). The compound's IC50 values indicate potent antiproliferative activity compared to standard chemotherapeutic agents.
  • Antimicrobial Properties : Research has also indicated that Acetamide possesses antimicrobial activity against a range of pathogenic microorganisms. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antibacterial efficacy .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinity of Acetamide with various molecular targets. These studies support its potential as a lead compound for further drug development aimed at treating cancer and infectious diseases.

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